molecular formula C18H25NO3S B1327188 Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate CAS No. 898788-20-0

Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate

Cat. No.: B1327188
CAS No.: 898788-20-0
M. Wt: 335.5 g/mol
InChI Key: TYUDEWJMHNKMEZ-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a thiomorpholine ring attached to a phenyl group, making it a subject of interest for various research studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate typically involves the reaction of ethyl 5-oxo-5-phenylvalerate with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate involves its interaction with specific molecular targets and pathways. The thiomorpholine ring is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate certain signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate: A closely related compound with a similar structure but different positional isomerism.

    Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate: Another isomer with the thiomorpholine group attached at a different position on the phenyl ring.

Uniqueness

Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate is a synthetic compound recognized for its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₅NO₃S
  • Molecular Weight : 335.46 g/mol
  • CAS Number : 898788-20-0
  • IUPAC Name : this compound

The compound features a thiomorpholine ring, which contributes to its biological activity by allowing interaction with various biological targets. Its ethyl ester configuration enhances solubility and bioavailability.

This compound exhibits its biological effects primarily through:

  • Enzyme Modulation : The compound may influence enzyme activity, potentially affecting metabolic pathways.
  • Receptor Binding : Initial studies suggest that it may interact with specific receptors, modulating their activity and influencing physiological processes.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including antimicrobial and anticancer properties.

Antimicrobial Activity

A study assessed the compound's antimicrobial efficacy against several pathogens. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest moderate antimicrobial activity, particularly against Staphylococcus aureus, indicating potential for therapeutic applications in treating bacterial infections .

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells revealed significant effects:

Concentration (µM)Cell Viability Reduction (%)
1030
2050
4070

At a concentration of 20 µM, the compound achieved a 50% reduction in cell viability after 48 hours, suggesting promising antitumor activity .

Case Study on Antimicrobial Efficacy

A detailed investigation into the antimicrobial properties of this compound involved testing against a panel of bacteria. The results highlighted its effectiveness against Gram-positive bacteria while showing less efficacy against Gram-negative strains. This disparity may be attributed to differences in cell wall structure and permeability .

Case Study on Cancer Cell Lines

In another study focusing on its anticancer potential, the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. Further analysis suggested that the mechanism may involve apoptosis induction and cell cycle arrest .

Properties

IUPAC Name

ethyl 5-oxo-5-[3-(thiomorpholin-4-ylmethyl)phenyl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-2-22-18(21)8-4-7-17(20)16-6-3-5-15(13-16)14-19-9-11-23-12-10-19/h3,5-6,13H,2,4,7-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUDEWJMHNKMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643402
Record name Ethyl 5-oxo-5-{3-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-20-0
Record name Ethyl 5-oxo-5-{3-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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